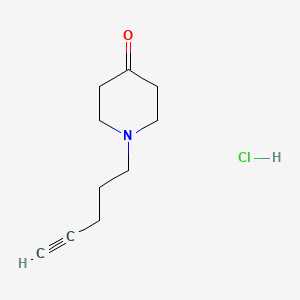
1-(Pent-4-yn-1-yl)piperidin-4-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pent-4-yn-1-yl)piperidin-4-one hydrochloride is a chemical compound with the molecular formula C10H15NO·HCl. It is a piperidine derivative, characterized by the presence of a pent-4-yn-1-yl group attached to the nitrogen atom of the piperidine ring. This compound is often used in various scientific research applications due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 1-(Pent-4-yn-1-yl)piperidin-4-one hydrochloride typically involves the reaction of piperidin-4-one with pent-4-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
1-(Pent-4-yn-1-yl)piperidin-4-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Wissenschaftliche Forschungsanwendungen
1-(Pent-4-yn-1-yl)piperidin-4-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and molecular interactions.
Medicine: Research involving this compound explores its potential therapeutic effects, particularly in the development of new drugs for neurological and psychiatric disorders.
Wirkmechanismus
The mechanism of action of 1-(Pent-4-yn-1-yl)piperidin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic reactions. Additionally, it may modulate receptor function by acting as an agonist or antagonist, influencing signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
1-(Pent-4-yn-1-yl)piperidin-4-one hydrochloride can be compared with other piperidine derivatives, such as:
1-(But-3-yn-1-yl)piperidin-4-one: Similar in structure but with a shorter alkyne chain, leading to different chemical and biological properties.
1-(Pent-4-yn-1-yl)piperidin-4-amine: Contains an amine group instead of a ketone, resulting in distinct reactivity and applications.
1-(Pent-4-yn-1-yl)piperidin-4-ol:
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and versatility in various research and industrial applications .
Eigenschaften
Molekularformel |
C10H16ClNO |
|---|---|
Molekulargewicht |
201.69 g/mol |
IUPAC-Name |
1-pent-4-ynylpiperidin-4-one;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-3-4-7-11-8-5-10(12)6-9-11;/h1H,3-9H2;1H |
InChI-Schlüssel |
NPZPHRQGWGLCNI-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCN1CCC(=O)CC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




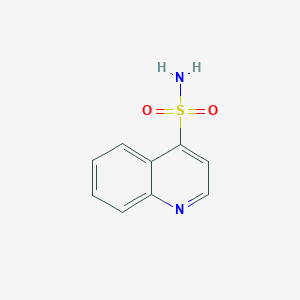



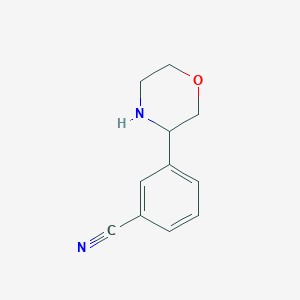
![Tert-butyl n-[4-(piperidin-3-yl)phenyl]carbamate](/img/structure/B13524572.png)
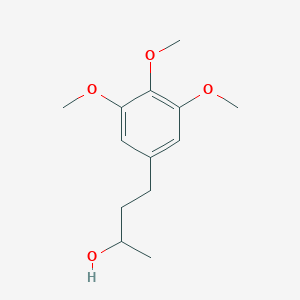
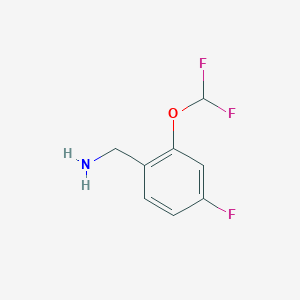
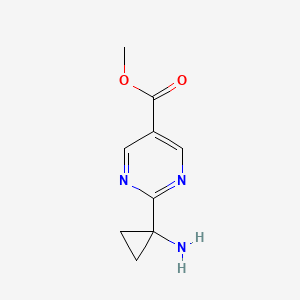
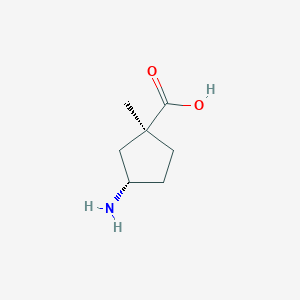
![1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13524616.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride](/img/structure/B13524623.png)
